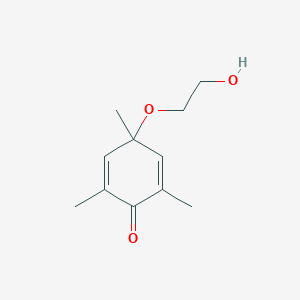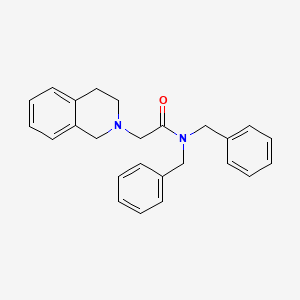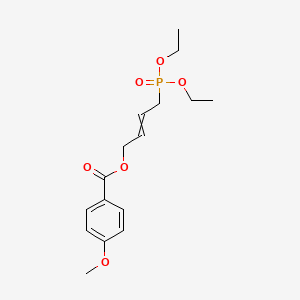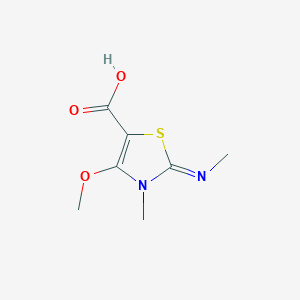![molecular formula C18H17ClO2 B14226347 2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Chlorophenyl)ethyl]-1-phenylbutane-1,3-dione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a phenylbutane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione typically involves the reaction of 4-chlorophenylacetic acid with acetophenone under acidic conditions. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the acetophenone acts as the acylating agent. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carbonyl groups are converted to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups to alcohols can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
2-[1-(4-Chlorophenyl)ethyl]-1-phenylbutane-1,3-dione has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission.
Comparison with Similar Compounds
2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolane: Similar structure but contains a dioxolane ring instead of a butane-1,3-dione moiety.
4-Chlorophenylacetic acid: Precursor in the synthesis of 2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione.
Acetophenone: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H17ClO2 |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C18H17ClO2/c1-12(14-8-10-16(19)11-9-14)17(13(2)20)18(21)15-6-4-3-5-7-15/h3-12,17H,1-2H3 |
InChI Key |
SPMUUUUEFFIDSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


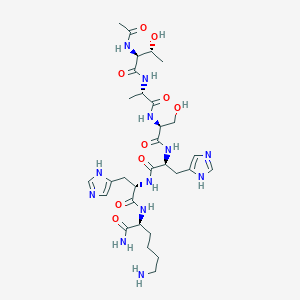
![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)







